molecular formula C15H17BrN2O3 B10980788 N-[(6-bromo-1H-indol-1-yl)acetyl]-L-valine

N-[(6-bromo-1H-indol-1-yl)acetyl]-L-valine

Cat. No.: B10980788
M. Wt: 353.21 g/mol
InChI Key: SHNCFUHYWYLESY-AWEZNQCLSA-N
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Description

(2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-3-METHYLBUTANOIC ACID is a complex organic compound featuring a brominated indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps, starting with the bromination of indole. The brominated indole is then subjected to acetylation, followed by coupling with a suitable amino acid derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-3-METHYLBUTANOIC ACID undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the brominated position, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the brominated position.

Scientific Research Applications

(2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-3-METHYLBUTANOIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets. The brominated indole moiety can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in structure but with chlorine atoms instead of bromine.

    Indole derivatives: Compounds with similar indole structures but different substituents.

Uniqueness

The presence of the brominated indole moiety and the specific acetylamino and methylbutanoic acid groups make (2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-3-METHYLBUTANOIC ACID unique

Properties

Molecular Formula

C15H17BrN2O3

Molecular Weight

353.21 g/mol

IUPAC Name

(2S)-2-[[2-(6-bromoindol-1-yl)acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H17BrN2O3/c1-9(2)14(15(20)21)17-13(19)8-18-6-5-10-3-4-11(16)7-12(10)18/h3-7,9,14H,8H2,1-2H3,(H,17,19)(H,20,21)/t14-/m0/s1

InChI Key

SHNCFUHYWYLESY-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)Br

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)Br

Origin of Product

United States

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